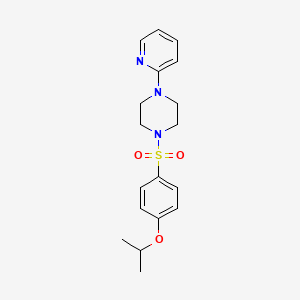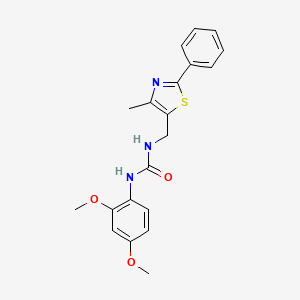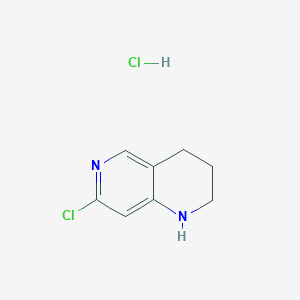![molecular formula C22H22ClN3OS B2449934 4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1211853-57-4](/img/structure/B2449934.png)
4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques, including spectroscopy and chromatography. These techniques can provide information about the reactants, products, and intermediates in a reaction, as well as the reaction conditions and mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds with similar structures to the one have been synthesized and characterized to understand their molecular framework and potential applications. For instance, Kariuki et al. (2021) detailed the synthesis and structural characterization of isostructural compounds, providing insights into their crystalline structures through single-crystal diffraction, which is crucial for understanding the compound's chemical behavior and potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds containing pyrazole or related heterocyclic frameworks. For example, B'Bhatt and Sharma (2017) synthesized novel compounds with potential antibacterial and antifungal activities, highlighting the importance of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Molecular Docking and Bioactivity Studies
Research has also been conducted on the molecular docking and bioactivity studies of similar compounds, providing insights into their potential as therapeutic agents. For instance, Viji et al. (2020) performed molecular docking and quantum chemical calculations to understand the interaction of such molecules with biological targets, which is essential for drug discovery and development processes (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer and Anti-inflammatory Applications
Compounds with structural similarities have been explored for their anticancer and anti-inflammatory properties. Gomha et al. (2017) synthesized a series of thiazole and thiadiazole derivatives, evaluating their anticancer activities and suggesting a structure-activity relationship that could aid in the design of novel anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Additionally, Argentieri et al. (1994) investigated the dual cyclooxygenase/5-lipoxygenase inhibition properties of tepoxalin, demonstrating its potent anti-inflammatory activity and a favorable gastrointestinal profile, which distinguishes it from most marketed anti-inflammatory drugs (Argentieri, Ritchie, Ferro, Kirchner, Wachter, Anderson, Rosenthale, & Capetola, 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-16-11-13-18(14-12-16)28-15-5-10-21(27)24-22-19-8-4-9-20(19)25-26(22)17-6-2-1-3-7-17/h1-3,6-7,11-14H,4-5,8-10,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQRJDNZRYFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)
![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride](/img/structure/B2449864.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2449869.png)


![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B2449873.png)
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2449874.png)